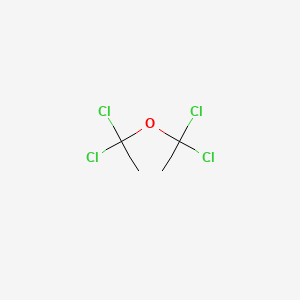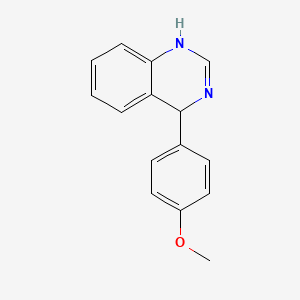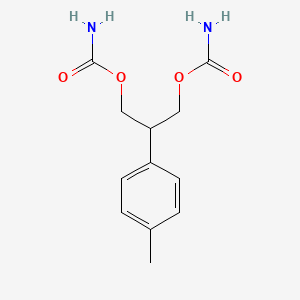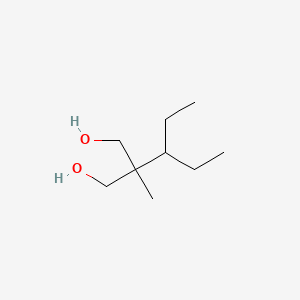
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is an organic compound with the molecular formula C8H18O2 It is a derivative of 1,3-propanediol, where the hydrogen atoms on the second carbon are substituted with a 1-ethylpropyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- typically involves the alkylation of 1,3-propanediol. One common method is the reaction of 1,3-propanediol with 1-ethylpropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The product is then purified through distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(1-ethylpropyl)-2-methylpropanal or 2-(1-ethylpropyl)-2-methylpropanoic acid.
Reduction: Formation of 2-(1-ethylpropyl)-2-methylpropane.
Substitution: Formation of 2-(1-ethylpropyl)-2-methylpropyl chloride or bromide.
Applications De Recherche Scientifique
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bio-based solvent due to its low toxicity and biodegradability.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a solvent or carrier, facilitating the transport of other molecules. Its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo nucleophilic substitution or elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: The parent compound with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group on the second carbon.
2-Ethyl-1,3-propanediol: A derivative with an ethyl group on the second carbon.
Uniqueness
1,3-Propanediol, 2-(1-ethylpropyl)-2-methyl- is unique due to the presence of both a 1-ethylpropyl and a methyl group on the second carbon. This substitution pattern imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives.
Propriétés
Numéro CAS |
25462-52-6 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-methyl-2-pentan-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(5-2)9(3,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
BJVNWGCAGZJART-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
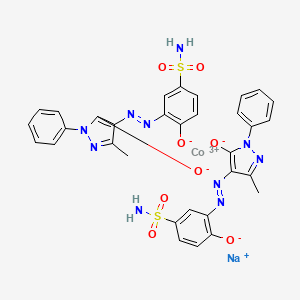
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
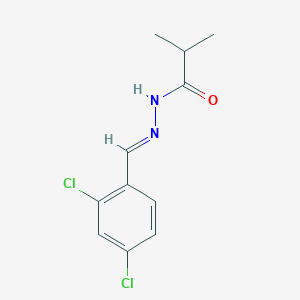
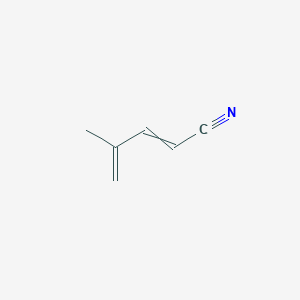


![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
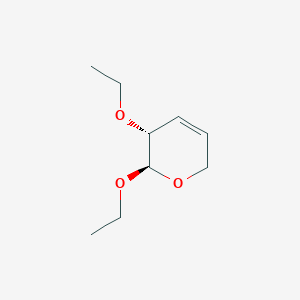
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
